![molecular formula C17H19FN2O4S B2572400 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 433942-60-0](/img/structure/B2572400.png)
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide is a useful research compound. Its molecular formula is C17H19FN2O4S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Use in Polyamide Synthesis S. Hsiao, Chin‐Ping Yang, and Shin-Hung Chen (2000) explored the synthesis of polyamides using aromatic nucleophilic substitution reactions involving similar benzamide compounds. These polyamides exhibited good solubility, thermal stability, and formed transparent, flexible films, indicating potential applications in material science and engineering (Hsiao, Yang, & Chen, 2000).
PET Imaging for Alzheimer's Disease V. Kepe et al. (2006) utilized a similar molecular imaging probe in positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This application in neuroimaging demonstrates the potential of benzamide derivatives in diagnostic imaging for neurological disorders (Kepe et al., 2006).
Anticonvulsant Activity Clark Cr (1988) compared the anticonvulsant properties of a related benzamide compound with traditional antiepileptic drugs. The compound showed potent anticonvulsant effects in models, suggesting its potential use in epilepsy treatment (Clark Cr, 1988).
Fluorescent Probe for Toxic Benzenethiols Z. Wang et al. (2012) developed a fluorescent probe using a similar benzamide compound for detecting toxic benzenethiols. This highlights its application in environmental and biological sciences for sensitive and selective detection of hazardous substances (Wang et al., 2012).
Development of Novel Insecticides Masanori Tohnishi et al. (2005) researched the insecticidal properties of a benzamide derivative, showcasing its potential as a novel class of insecticide for controlling lepidopterous insects in agricultural settings (Tohnishi et al., 2005).
PET Molecular Imaging Probes for Malignant Melanoma Ayoung Pyo et al. (2020) developed a PET imaging probe based on a pyridine-based benzamide derivative for detecting melanoma lesions. This illustrates its potential use in early-stage cancer diagnosis (Pyo et al., 2020).
Synthesis of Anti-Tubercular Compounds Urja D. Nimbalkar et al. (2018) synthesized novel benzamide derivatives for anti-tubercular activity, indicating its role in the development of new therapeutic agents for tuberculosis (Nimbalkar et al., 2018).
Mécanisme D'action
Target of Action
Similar benzamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 .
Mode of Action
It can be inferred from related benzamide compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on the target of action, it can be inferred that lipid-transfer pathways might be affected .
Result of Action
Based on the mode of action, it can be inferred that it may lead to changes in the function of its target proteins .
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)16-9-3-13(4-10-16)17(21)19-11-12-24-15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRQPAYLTFNCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2572320.png)
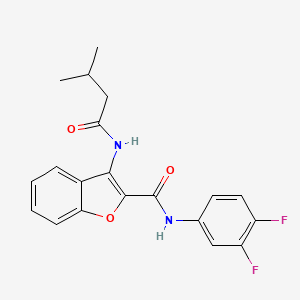
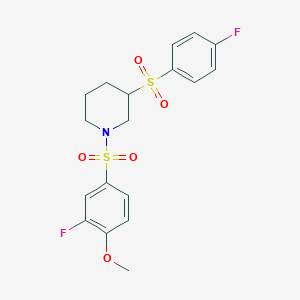
![5-fluoro-4-[4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2572324.png)
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)
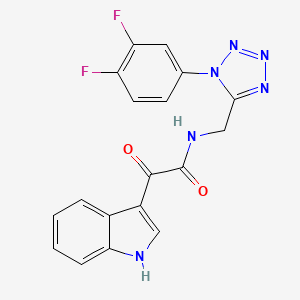
![[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2572329.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B2572330.png)
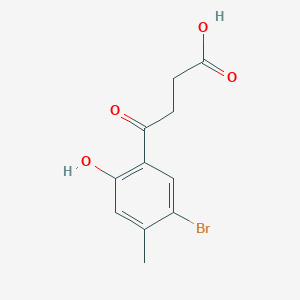
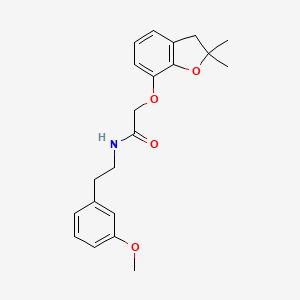

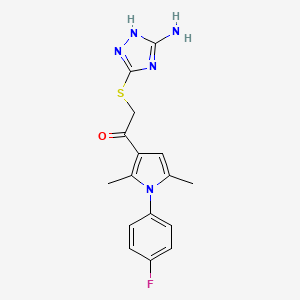
![4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)
